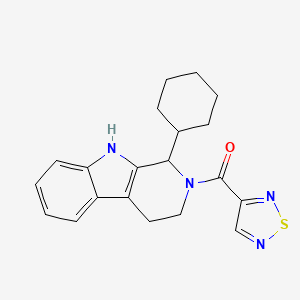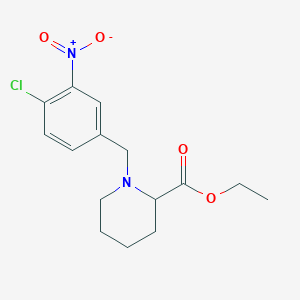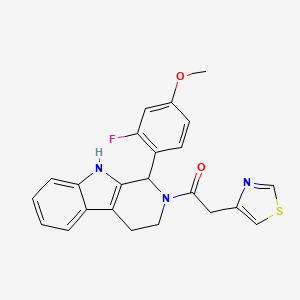![molecular formula C16H15N5O2 B6015236 2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6015236.png)
2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, commonly known as MPP, is a chemical compound that belongs to the class of pyridopyrimidine derivatives. MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mecanismo De Acción
MPP exerts its inhibitory activity against CDKs by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of its downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
MPP has been found to exhibit selective inhibitory activity against CDKs, with minimal effects on other kinases. It has also been found to exhibit good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. MPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. However, MPP also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on MPP, including the development of more potent and selective CDK inhibitors based on the structure of MPP. The potential use of MPP in combination with other anticancer drugs for improved efficacy and reduced toxicity is also an area of interest. Furthermore, the use of MPP as a tool for studying the role of CDKs in various biological processes is an area of potential research. Overall, the research on MPP has the potential to lead to the development of new and improved therapies for cancer and other diseases.
Métodos De Síntesis
MPP can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with 2-aminopyridine to form a pyridopyrimidine intermediate. This intermediate is then reacted with morpholine and acetic anhydride to yield MPP. The synthesis method of MPP has been optimized to obtain high yields and purity of the final product.
Aplicaciones Científicas De Investigación
MPP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. It has been found to exhibit potent inhibitory activity against a class of enzymes called cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. MPP has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for anticancer drug development.
Propiedades
IUPAC Name |
2-morpholin-4-yl-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15-13-12(11-1-4-17-5-2-11)3-6-18-14(13)19-16(20-15)21-7-9-23-10-8-21/h1-6H,7-10H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCPFDBUPGZKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclopentyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6015162.png)
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6015164.png)


![7'-amino-1-benzyl-2'-(methylthio)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6015177.png)
![N-{[(2,4-dimethylphenyl)amino][(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6015187.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
![{1-[(5-ethyl-3-thienyl)carbonyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B6015200.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-4(1H)-quinazolinone ethanedioate hydrate](/img/structure/B6015204.png)
![1-[2-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6015210.png)


![5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6015228.png)
![3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)